1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Overview
Description
1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of three dimethylamino groups attached to a silicon atom, along with an ethyl group. It is commonly used in various industrial and research applications due to its stability and reactivity.
Mechanism of Action
Target of Action
1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine, also known as TRIS(DIMETHYLAMINO)ETHYLSILANE, is primarily used as an organosilicon source for the deposition of silicon-containing thin films . The primary targets of this compound are the substrates on which these thin films are deposited .
Mode of Action
The interaction of TRIS(DIMETHYLAMINO)ETHYLSILANE with its targets involves the deposition of silicon-containing thin films. This compound is used to deposit Si oxynitride, carbonitride, nitride, and oxide thin films . The depositions can be carried out at low substrate temperatures .
Biochemical Pathways
The biochemical pathways affected by 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involve the formation of multicomponent silicon-containing thin films . The downstream effects of these pathways include the creation of various types of thin films with different properties, depending on the specific type of deposition carried out .
Pharmacokinetics
Its density is 0.838 g/mL at 25 °C . These properties can impact the compound’s bioavailability in its applications.
Result of Action
The molecular and cellular effects of 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine’s action include the formation of silicon-containing thin films on various substrates . These films can have a variety of properties, depending on the specific type of deposition carried out .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TRIS(DIMETHYLAMINO)ETHYLSILANE. For instance, the temperature of the substrate can impact the deposition process . Additionally, the compound’s melting point and vapor pressure make it a suitable vapor deposition precursor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine can be synthesized through the reaction of ethyltrichlorosilane with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{SiCl}_3 + 3 (\text{CH}_3)_2\text{NH} \rightarrow \text{C}_2\text{H}_5\text{Si(N(CH}_3)_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involves large-scale reactions under controlled conditions. The use of high-purity reagents and precise temperature control ensures the efficient production of the compound. The reaction is typically carried out in a solvent such as toluene to facilitate the removal of hydrogen chloride by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes or silanols.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The dimethylamino groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halides like chlorine or bromine can be used under mild conditions.
Major Products Formed:
Oxidation: Siloxanes or silanols.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-based materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Comparison with Similar Compounds
- Tris(dimethylamino)silane
- Tris(dimethylamino)ethylsilane
- Tris(dimethylamino)phenylsilane
Comparison: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine is unique due to the presence of an ethyl group, which imparts different reactivity and stability compared to its analogs. For instance, tris(dimethylamino)silane lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain conditions. Tris(dimethylamino)ethylsilane, on the other hand, has similar properties but may differ in terms of solubility and reactivity due to the presence of additional alkyl groups.
Properties
IUPAC Name |
N-[bis(dimethylamino)-ethylsilyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N3Si/c1-8-12(9(2)3,10(4)5)11(6)7/h8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBURLBCXNMPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952004 | |
Record name | 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29489-57-4 | |
Record name | Silanetriamine, 1-ethyl-N,N,N',N',N'',N''-hexamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029489574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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